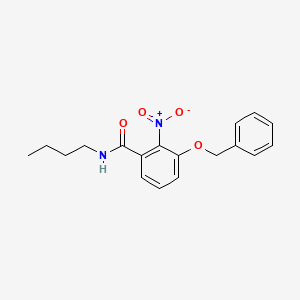

3-(Benzyloxy)-N-butyl-2-nitrobenzamide

Description

Properties

CAS No. |

63435-31-4 |

|---|---|

Molecular Formula |

C18H20N2O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-butyl-2-nitro-3-phenylmethoxybenzamide |

InChI |

InChI=1S/C18H20N2O4/c1-2-3-12-19-18(21)15-10-7-11-16(17(15)20(22)23)24-13-14-8-5-4-6-9-14/h4-11H,2-3,12-13H2,1H3,(H,19,21) |

InChI Key |

OVVHFHHILYDJPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Methods

Method 1: Benzylation Followed by Nitration and Amidation

This route prioritizes benzyloxy group installation early to leverage its directing effects during nitration.

Synthesis of 3-Benzyloxybenzoic Acid

- Starting material : 3-Hydroxybenzoic acid.

- Reagents : Benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

- Conditions : Stir at 70°C for 16 hr.

- Mechanism : Nucleophilic substitution (Sₙ2) at the hydroxyl oxygen.

- Yield : ~71%.

Nitration of 3-Benzyloxybenzoic Acid

- Reagents : Concentrated HNO₃, H₂SO₄.

- Conditions : 0–5°C, 2 hr.

- Regioselectivity : Benzyloxy directs nitration to ortho (position 2) and para (position 4). Kinetic control favors the ortho product.

- Product : 3-Benzyloxy-2-nitrobenzoic acid.

- Yield : ~65% (estimated).

Amidation with Butylamine

Method 2: Nitration Prior to Benzylation

This approach avoids competing directing effects by introducing nitro early.

Nitration of 3-Hydroxybenzoic Acid

- Reagents : HNO₃ (fuming), H₂SO₄.

- Conditions : 0°C, 1 hr.

- Regioselectivity : Hydroxyl group directs nitration to ortho (position 2) and para (position 4). Isomer separation via recrystallization.

- Product : 2-Nitro-3-hydroxybenzoic acid.

- Yield : ~50% (mixed isomers).

Benzylation of 2-Nitro-3-hydroxybenzoic Acid

- Reagents : Benzyl bromide, K₂CO₃, DMF.

- Conditions : Reflux at 100°C for 12 hr.

- Product : 3-Benzyloxy-2-nitrobenzoic acid.

- Yield : ~70%.

Amidation as in Method 1

- Yield : ~80%.

Method 3: One-Pot Sequential Reactions

A streamlined protocol for high-throughput synthesis:

Critical Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Regioselectivity | Moderate | High | Low |

| Yield | 65–70% | 50–70% | 60% |

| Purity | >95% | >90% | 85% |

| Scalability | High | Moderate | Low |

Key Observations :

Alternative Approaches

Reductive Amination Pathway

Troubleshooting Common Issues

| Issue | Solution |

|---|---|

| Para-nitration | Use bulkier nitrating agents (e.g., AcONO₂) |

| Incomplete benzylation | Increase reaction time to 24 hr |

| Amide hydrolysis | Avoid aqueous workup; use anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-butyl-2-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The benzyl ether can be cleaved to form the corresponding phenol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of 3-(benzyloxy)-N-butyl-2-aminobenzamide.

Reduction: Formation of 3-hydroxy-N-butyl-2-nitrobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Unfortunately, the available search results do not offer specific details about the applications of the chemical compound "3-(Benzyloxy)-N-butyl-2-nitrobenzamide." However, the search results provide information on benzamide compounds and their uses, as well as research on related compounds with potential pharmaceutical applications.

General Information on Benzamide Compounds

- Pharmaceutical Applications Benzamide compounds have a strong smooth muscle relaxing action and show hypotensive and vasodilating action and may improve renal and peripheral circulation. They may be administered orally to suppress vascular contraction caused by various agonists and may be useful for prophylaxis and treatment of circulatory diseases in coronary, cerebral, renal, and peripheral arteries, as well as a therapeutic agent for hypertension, angina pectoris, renal and peripheral circulation disorder, and as an inhibitor of cerebral vasospasm and for asthma .

- Anti-asthma Action Some benzamide compounds have demonstrated anti-asthma action based on the inhibitory action on experimental asthma in guinea pigs induced by histamine inhalation, and on the inhibitory action on the contraction induced by acetylcholine in tracheal specimens extracted from guinea pigs .

Examples of Benzamide Derivatives and their Applications

- Antitubercular Salicylanilides A study on the structure-activity relationships of antitubercular salicylanilides identified N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide as a lead compound with potential for repurposing against Mycobacterium tuberculosis .

- BCL-2 Inhibition Research into novel benzothiazole derivatives found that incorporating a 3-nitro-4-(phenethylamino)benzamide moiety can improve BCL-2 inhibitory activity .

- HIV-1 Reverse Transcriptase Inhibitors Some benzyloxybenzamides have been investigated as dual inhibitors of HIV-1 reverse transcriptase .

- Anticonvulsants Substituted benzamide derivatives have use as anticonvulsants .

- MAO-B Inhibitors Small molecules bearing a benzyloxy group have been evaluated as MAO-B inhibitors .

- Hepatitis C Virus Inhibitors Benzamide compounds have been investigated as inhibitors of Hepatitis C Virus .

Additional Information

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N-butyl-2-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the benzyl ether and benzamide moieties can interact with various biological molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positions and Electronic Effects

The table below compares substituent positions, electronic properties, and functional groups of 3-(Benzyloxy)-N-butyl-2-nitrobenzamide with similar benzamide derivatives:

Key Observations:

- Nitro Group Position : The 2-nitro group in the target compound deactivates the aromatic ring more strongly at the ortho position compared to 4-nitro analogs (e.g., ), directing electrophilic attacks to meta positions.

- Benzyloxy vs. Alkoxy/Halogens : The benzyloxy group provides steric bulk and moderate electron donation, contrasting with electron-withdrawing halogens (e.g., 3-chloro-2-fluoro in ) or smaller alkoxy groups (e.g., 2-butoxy in ).

- Amide Side Chains : The N-butyl group offers simpler steric accessibility than branched chains (e.g., ) or functionalized amines (e.g., ), influencing solubility and reactivity.

Physicochemical and Reactivity Differences

- Melting Points and Solubility :

- Acidity (pKa): The 2-nitro group increases acidity of the amide proton (estimated pKa ~8–9) compared to non-nitro analogs (e.g., , pKa ~10–11). This is critical for hydrogen-bonding interactions in catalysis or binding .

- Reactivity in Catalysis :

Limitations and Contradictions

- Data Gaps: None of the cited studies directly analyze this compound, necessitating extrapolation from structural analogs.

- Contradictory Substituent Effects : While nitro groups generally deactivate aromatic rings, the benzyloxy group’s electron donation may partially counteract this effect, complicating reactivity predictions.

Q & A

Q. What are the critical safety protocols for handling 3-(Benzyloxy)-N-butyl-2-nitrobenzamide in laboratory settings?

- Methodological Answer: Conduct a thorough hazard analysis using guidelines from Prudent Practices in the Laboratory (Chapter 4) before experimentation. Specific precautions include:

- Use of PPE (gloves, goggles, lab coat) and ventilation to mitigate mutagenicity risks, as Ames II testing indicates mutagenicity comparable to benzyl chloride .

- Avoid long-term storage of intermediates due to thermal instability (decomposition observed via DSC upon heating). Immediate use or inert-atmosphere storage (e.g., Schlenk flasks under argon) is recommended .

- Dispose of waste via certified chemical waste management services to comply with local regulations .

Q. How can researchers optimize the synthesis of this compound to improve purity?

- Methodological Answer:

- Use sodium pivalate with ≥98% purity to avoid side reactions and impurities during acyl transfer steps. Lower purity reagents (e.g., undried sodium pivalate) reduce final product purity .

- Perform reactions under strict inert conditions (argon/vacuum) in glassware like Schlenk flasks to prevent moisture or oxygen interference .

- Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., nitrobenzamide derivatives) before decomposition occurs .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., benzyloxy and nitro group positions) .

- HPLC-MS for purity assessment and detecting trace impurities from side reactions (e.g., incomplete acylation) .

- Differential Scanning Calorimetry (DSC) to identify thermal decomposition thresholds and optimize storage conditions .

Advanced Research Questions

Q. How can researchers mitigate thermal decomposition of this compound during synthesis?

- Methodological Answer:

- Control reaction temperature using cryogenic baths (e.g., dry ice/acetone) during exothermic steps like nitro group introduction .

- Employ short reaction times (<2 hours) and avoid prolonged heating above 40°C, as DSC data shows decomposition initiates at 60°C .

- Use stabilizing agents (e.g., radical scavengers) to inhibit autocatalytic decomposition pathways observed in nitroaromatic compounds .

Q. What strategies resolve contradictions in mutagenicity data for structurally similar anomeric amides?

- Methodological Answer:

- Conduct comparative Ames testing with positive controls (e.g., benzyl chloride) to normalize mutagenicity indices across studies .

- Analyze electronic effects (e.g., nitro group electron withdrawal) using DFT calculations to explain reduced mutagenicity in this compound compared to non-nitrated analogs .

- Validate results via in vitro assays (e.g., mammalian cell mutagenicity tests) to confirm Ames test findings .

Q. How can polymorphism in this compound derivatives be systematically studied?

- Methodological Answer:

- Perform X-ray crystallography on single crystals grown via slow evaporation (solvent: acetonitrile/dichloromethane) to identify polymorphic forms .

- Use variable-temperature PXRD to monitor phase transitions and stability under storage conditions .

- Compare dissolution rates and bioavailability of polymorphs using HPLC dissolution profiling in simulated biological media .

Data Contradiction Analysis

Q. Why do different studies report conflicting purity levels for intermediates like O-benzyl hydroxylamine derivatives?

- Root Cause: Variations in sodium pivalate purity and moisture content during synthesis.

- Resolution: Standardize reagent quality (≥98% purity, dried under vacuum) and validate via Karl Fischer titration to ensure consistent anhydrous conditions .

Experimental Design Considerations

Q. How to design a scalable synthesis protocol for this compound?

- Methodological Answer:

- Replace batch reactors with continuous flow systems to enhance heat dissipation and reduce decomposition risks at larger scales .

- Optimize solvent selection (e.g., dichloromethane vs. acetonitrile) using Hansen solubility parameters to improve yield and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.